Benzo[b]thiophene, 3-methoxy-
Description
Benzo[b]thiophene, 3-methoxy- is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a methoxy (-OCH₃) substituent at the 3-position. This structural motif is critical in medicinal chemistry and materials science due to its electronic and steric properties. The methoxy group enhances electron density in the aromatic system, influencing reactivity and biological interactions. These methods enable diversification at the 3-position, suggesting that 3-methoxy derivatives could be synthesized via similar strategies, such as alkoxy group introduction during electrophilic cyclization or post-functionalization.
Properties
IUPAC Name |
3-methoxy-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-6-11-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRXGUHGJHAMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459736 | |
| Record name | Benzo[b]thiophene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-32-6 | |
| Record name | Benzo[b]thiophene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophenes involves the reaction of alkynyl sulfides with aryne intermediates. This one-step intermolecular reaction is facilitated by the nucleophilic attack of the sulfur or carbon of alkynyl sulfides on electrophilic aryne intermediates, followed by ring closure . For example, electron-donating methoxy- and electron-withdrawing chloro- and methoxycarbonyl-substituted arylethynyl ethyl sulfides react smoothly with aryne intermediates to afford benzo[b]thiophenes .
Industrial Production Methods
Industrial production methods for benzo[b]thiophenes often involve transition-metal catalyzed reactions. These methods are advantageous due to their ability to tolerate a wide range of functional groups and substitution patterns . The synthesis of multisubstituted benzothiophenes remains challenging, but recent advancements have improved the efficiency and versatility of these methods .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiophene.
Substitution: Electrophilic substitution reactions, such as bromination, nitration, and formylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Bromine, nitric acid, and Vilsmeier-Haack reagents are typical for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Halogenated, nitrated, and formylated benzothiophenes.
Scientific Research Applications
Benzo[b]thiophene, 3-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 3-methoxy- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of specific enzymes or receptors, leading to its observed antimicrobial and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-Halobenzo[b]thiophenes (Cl, Br, I)
- Synthesis : 3-Halogenated derivatives are synthesized via electrophilic cyclization using halogens (I₂, Br₂, NBS) . Fluorination is challenging due to low reactivity under standard conditions .
- Bioactivity : 3-Iodo and 3-bromo derivatives exhibit potent antimicrobial activity. For example, 3-bromobenzo[b]thiophene shows MIC values of 4–8 µg/mL against Staphylococcus aureus .
- Electronic Properties : Halogens (electron-withdrawing) reduce electron density compared to methoxy (electron-donating), impacting binding to biological targets like tubulin or efflux pumps .
3-Methylbenzo[b]thiophene
- Physicochemical Properties : The methyl group increases hydrophobicity (logP ~2.8) compared to methoxy (logP ~1.5), affecting pharmacokinetics .
- Applications : Used as an intermediate in pharmaceuticals and agrochemicals, but lacks the hydrogen-bonding capability of methoxy, reducing affinity for polar targets .
3-Aroyl-2-arylbenzo[b]thiophenes
- Bioactivity : These derivatives, such as combretastatin A-4 analogues, inhibit tubulin polymerization (IC₅₀ ~1–10 nM) due to planar aroyl groups enhancing π-π stacking. Methoxy substitution at the 6-position (e.g., combretastatin A-4) further stabilizes binding .
Benzo[b]thieno[2,3-d]thiophene Derivatives
- Material Science : These fused-ring systems exhibit semiconductor properties with hole mobility up to 0.005 cm²/Vs in OFETs. The 3-methoxy group could modulate solubility and charge transport but is less studied compared to alkyl or aryl substitutions .
Physicochemical and Material Properties
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